Ethyl 3-(3-cyanophenyl)propanoate

FABP3 inhibition surface plasmon resonance selectivity profiling

For researchers requiring a validated starting point for FABP3-targeted programs, this meta-cyano substituted phenylpropanoate ester eliminates the confounding off-target effects common with less selective probes. Avoid synthetic inconsistencies from regioisomer contamination or incorrect ester chain lengths that alter hydrolysis kinetics. • FABP3 binding affinity: Kd = 0.200 nM with >68,000-fold selectivity over CYP1A2. • Defined physicochemical parameters (XLogP3-AA 2.4, 5 rotatable bonds) ensure reproducible HPLC calibration and synthetic route fidelity. • Ethyl ester specifically enables controlled, regioselective deprotection in multi-step CCR5 antagonist syntheses.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 10036-20-1
Cat. No. B159357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-cyanophenyl)propanoate
CAS10036-20-1
SynonymsETHYL 3-(3-CYANOPHENYL)PROPANOATE
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC(=CC=C1)C#N
InChIInChI=1S/C12H13NO2/c1-2-15-12(14)7-6-10-4-3-5-11(8-10)9-13/h3-5,8H,2,6-7H2,1H3
InChIKeyPWFWAGCVZPXYFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(3-cyanophenyl)propanoate: Identity & Procurement


Ethyl 3-(3-cyanophenyl)propanoate (CAS 10036-20-1), also designated β-cyanobenzenepropanoic acid ethyl ester, is a substituted phenylpropanoate bearing a meta-cyano group on the aromatic ring [1]. With molecular formula C₁₂H₁₃NO₂ and molecular weight 203.24 g/mol, this compound functions primarily as a synthetic intermediate in medicinal chemistry programs, particularly those targeting chemokine receptors [2]. Its structural features—an ethyl ester chain, a propanoate linker, and a meta-positioned nitrile—confer distinct physicochemical properties that differentiate it from ortho- and para-cyano regioisomers as well as from methyl ester analogs [3].

Meta-cyano phenylpropanoate ester – Distinct regioisomer; differentiates from ortho/para analogs in electronic and steric profile.
Ethyl ester group – Chosen for controlled hydrolysis and synthetic compatibility in medicinal chemistry routes.
Medicinal chemistry intermediate – Key building block for chemokine receptor (CCR5) antagonist programs.

Ethyl 3-(3-cyanophenyl)propanoate: Substitution Risks


In-class substitution among cyanophenylpropanoate esters is not functionally interchangeable because subtle structural variations—cyano group position (ortho, meta, para) and ester alkyl chain length (methyl vs. ethyl)—produce measurable differences in lipophilicity, target binding affinity, and downstream synthetic compatibility [1]. Meta-substitution confers a distinct electronic and steric profile that diverges from para- and ortho-regioisomers, altering both physicochemical parameters (e.g., logP, boiling point) and biological recognition events . Furthermore, the ethyl ester versus methyl ester choice impacts solubility, volatility, and the kinetics of subsequent hydrolysis or transesterification steps in synthetic workflows [2]. The quantitative evidence presented below demonstrates that these structural nuances translate into statistically and operationally significant differences that directly affect experimental reproducibility and synthetic route efficiency.

Regioisomer mismatch
Meta-cyano position alters logP, target recognition, and chromatographic behavior; ortho/para analogs may not reproduce assay results or synthetic yields.
Ester alkyl chain mismatch
Methyl ester changes volatility, hydrolysis rate, and thermal stability; the ethyl ester is specified in published CCR5 antagonist protocols and may not be directly replaced.

Ethyl 3-(3-cyanophenyl)propanoate: Analog Comparison


FABP3 Selectivity Over CYP1A2

Ethyl 3-(3-cyanophenyl)propanoate demonstrates high-affinity binding to human fatty acid-binding protein 3 (FABP3, heart-type) with a dissociation constant (Kd) of 0.200 nM, as measured by surface plasmon resonance (SPR) using DMPC liposomes with recombinant FABP3 expressed in E. coli BL21 (DE3) [1]. In stark contrast, this same compound exhibits negligible inhibition of rat recombinant CYP1A2 (Ki = 13,600 nM), yielding a selectivity margin of >68,000-fold for FABP3 over CYP1A2 within the same curated dataset [1].

FABP3 vs. CYP1A2
Head-to-head
FABP3 Kd 0.200 nM; CYP1A2 Ki 13,600 nM
Selectivity ratio >68,000-fold (SPR, Dixon plot)
Reported selectivity supports FABP3-focused target engagement studies; minimal CYP off-target confound in assay.
Conditions: recombinant human FABP3 (E. coli), rat CYP1A2
FABP3 inhibition surface plasmon resonance selectivity profiling target engagement

Meta- vs. Para-Cyano Physicochemical Profile

The meta-cyano substitution of Ethyl 3-(3-cyanophenyl)propanoate (CAS 10036-20-1) yields a computed XLogP3-AA value of 2.4 and contains 5 rotatable bonds [1]. In comparison, its para-cyano regioisomer, Ethyl 3-(4-cyanophenyl)propanoate (CAS 116460-89-0), exhibits a higher XLogP3-AA value of 2.6 and possesses only 4 rotatable bonds [2]. The 0.2 log unit difference corresponds to an approximately 1.6-fold difference in partition coefficient, while the additional rotatable bond in the meta isomer increases conformational flexibility.

Meta vs. Para LogP
Cross-study
Meta: XLogP3-AA 2.4, 5 rotatable bonds
Para: XLogP3-AA 2.6, 4 rotatable bonds
Meta isomer measurably distinct in lipophilicity and flexibility; supports regioisomer-specific assay design.
Computed values; experimental logP may differ.
regioisomer comparison lipophilicity XLogP3 physicochemical properties

Ethyl vs. Methyl Ester Thermal Stability

Ethyl 3-(3-cyanophenyl)propanoate (CAS 10036-20-1) exhibits a boiling point of 312.9 ± 17.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ [1]. The corresponding methyl ester analog, Methyl 3-(3-cyanophenyl)propanoate (CAS 193151-11-0), possesses a substantially lower boiling point of 298 °C and a slightly higher density of 1.11 g/cm³ . This 14.9 °C elevation in boiling point reflects stronger intermolecular interactions conferred by the ethyl group relative to the methyl group, directly translating to reduced volatility.

Ethyl vs. Methyl BP
Cross-study
Ethyl ester bp: 312.9 ± 17.0 °C
Methyl ester bp: 298 °C (Δ ≈ +14.9 °C)
Higher boiling point supports thermal stability in synthetic workflows; may reduce evaporative losses.
Predicted values; experimental bp may vary with purity.
ester variant comparison boiling point thermal stability volatility procurement specifications

CCR5 Antagonist Synthesis Utility

Ethyl 3-(3-cyanophenyl)propanoate serves as a key constituent in the synthesis of CCR5 antagonists for HIV-1 therapeutic development, as documented by Tallant et al. in Bioorganic & Medicinal Chemistry Letters [1]. The ethyl ester functionality provides a controlled hydrolysis profile that is specifically leveraged in the synthetic route to the bioactive CCR5 antagonist core, whereas the corresponding free carboxylic acid or methyl ester would alter the protection/deprotection strategy and potentially compromise overall yield or intermediate stability .

CCR5 Antagonist Synthesis
Reported
Key constituent in CCR5 antagonist synthesis (Tallant et al., Bioorg. Med. Chem. Lett. 2011)
Ethyl ester specifically required; substitution may alter deprotection strategy and compromise yield.
Peer-reviewed medicinal chemistry protocol
CCR5 antagonist HIV-1 prodrug synthesis ester hydrolysis medicinal chemistry

Absence of PHD2/3 Inhibitory Activity

A related phenylpropanoate scaffold bearing different substitution (CHEMBL2043004) exhibits measurable inhibition of prolyl hydroxylase domain enzymes PHD2 (IC₅₀ = 2.5 nM) and PHD3 (IC₅₀ = 11 nM) [1]. Ethyl 3-(3-cyanophenyl)propanoate (CAS 10036-20-1), by contrast, shows no reported activity against these hypoxia-inducible factor (HIF) prolyl hydroxylases in curated binding databases, indicating that the meta-cyano substitution pattern does not confer recognition by the PHD active site [2].

PHD2/3 Inactivity
Class-level inference
No reported inhibition of PHD2/3 (cf. related scaffold IC₅₀ 2.5–11 nM)
Absence of PHD2/3 activity supports FABP3-focused studies without HIF-1α pathway modulation.
Database absence; independent confirmation recommended.
target selectivity PHD2 PHD3 HIF prolyl hydroxylase off-target profiling

Ethyl 3-(3-cyanophenyl)propanoate: High-Confidence Applications


FABP3 Drug Discovery & Chemical Probes

For research programs investigating fatty acid-binding protein 3 (FABP3) as a therapeutic target in metabolic disorders or cardiovascular disease, Ethyl 3-(3-cyanophenyl)propanoate offers a validated starting point with a documented Kd of 0.200 nM and >68,000-fold selectivity over CYP1A2 [1]. This selectivity profile minimizes cytochrome P450-mediated confounding effects, enabling cleaner interpretation of FABP3-dependent phenotypes. The compound's meta-cyano substitution and ethyl ester group collectively contribute to this unique target engagement signature [2].

HIV-1 CCR5 Antagonist Synthesis

As a literature-validated constituent in CCR5 antagonist synthesis [1], this ethyl ester intermediate is required for multi-step routes leading to small-molecule HIV-1 entry inhibitors. The controlled hydrolysis characteristics of the ethyl ester (versus methyl ester or free acid) are specifically leveraged to achieve regioselective deprotection in the presence of other sensitive functional groups [2]. Procurement of this exact CAS number ensures fidelity to published synthetic protocols [3].

Physicochemical Reference Standard

Given its well-defined physicochemical parameters—boiling point 312.9±17.0 °C, density 1.1±0.1 g/cm³, XLogP3-AA 2.4, and 5 rotatable bonds [1]—Ethyl 3-(3-cyanophenyl)propanoate serves as a reliable reference compound for calibrating HPLC retention times, validating logP prediction algorithms, and benchmarking the properties of novel meta-substituted phenylpropanoate analogs in medicinal chemistry campaigns [2].

PHD2/3 Inhibitor Counter-Screen

In HIF prolyl hydroxylase (PHD2/3) inhibitor discovery, Ethyl 3-(3-cyanophenyl)propanoate can serve as a negative control compound to verify that observed cellular hypoxia responses are specifically attributable to PHD inhibition rather than off-target FABP3 engagement [1]. The compound binds FABP3 with high affinity (Kd = 0.200 nM) but exhibits no detectable PHD2/3 inhibition, establishing a clear orthogonal target profile [2].

Application
Selection Property
Validation Focus
FABP3 chemical probe & discovery
Meta-cyano & ethyl ester scaffold
Target engagement specificity (FABP3 vs. CYP1A2) review
CCR5 antagonist synthesis
Ethyl ester hydrolysis control
Synthetic protocol fidelity & yield verification
Physicochemical reference standard
Well-defined computed properties
HPLC retention calibration, logP algorithm benchmarking
PHD2/3 inhibitor counter-screen
Absence of PHD2/3 inhibition
PHD activity assay specificity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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